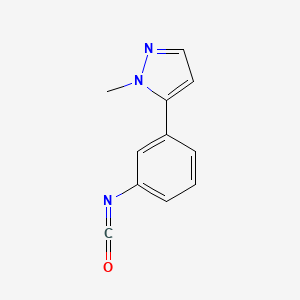

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-isocyanatophenylhydrazine with 1-methyl-1H-pyrazole-5-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole. Research indicates that compounds with a pyrazole scaffold exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. For instance, derivatives of pyrazole have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Case Study:

In a study where various pyrazole derivatives were synthesized and tested for antibacterial activity, specific compounds demonstrated significant efficacy against Gram-positive bacteria. The encapsulation of these compounds in dendrimer nanoparticles enhanced their solubility and antibacterial properties, making them promising candidates for developing new antibacterial agents .

Materials Science Applications

Polymer Chemistry:

this compound can be utilized in the synthesis of polyurethanes. The isocyanate functional group allows for the formation of urethane linkages, which are critical in producing elastomers and coatings with desirable mechanical properties. The incorporation of such pyrazole derivatives can enhance thermal stability and chemical resistance in polymer formulations.

Case Study:

Research has shown that incorporating isocyanate-functionalized pyrazoles into polyurethane formulations can improve the mechanical properties of the resulting materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the pyrazole moiety within the polymer matrix.

Agricultural Chemistry Applications

Pesticide Development:

The compound's structure suggests potential applications in developing novel agrochemicals. Pyrazole derivatives have been explored for their herbicidal and insecticidal properties. The introduction of isocyanate groups may enhance bioactivity and selectivity towards target pests or weeds.

Case Study:

A recent investigation into the herbicidal activity of pyrazole-based compounds revealed that certain derivatives exhibited significant growth inhibition in common agricultural weeds. These findings suggest that this compound could be a valuable lead compound for developing new herbicides .

Summary Table of Applications

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Efficacy against multidrug-resistant bacteria |

| Materials Science | Polyurethane synthesis | Enhanced thermal stability and mechanical properties |

| Agricultural Chemistry | Herbicide development | Significant growth inhibition in agricultural weeds |

Wirkmechanismus

The mechanism of action of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

- 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other similar compounds. The pyrazole ring can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Biologische Aktivität

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its diverse biological activities. The presence of the isocyanate group and a methyl substituent on the pyrazole core contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is common among compounds with electrophilic functionalities.

- Receptor Modulation : The compound may interact with specific receptors, modulating their signaling pathways. This interaction can lead to various physiological effects depending on the receptor type.

- Gene Expression Alteration : Similar compounds have been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, affecting cellular processes such as proliferation and apoptosis .

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antiviral Activity : Some studies have reported that pyrazole compounds can inhibit viral replication, particularly in flavivirus infections. This suggests that this compound may possess similar antiviral properties .

- Anticancer Properties : Pyrazole derivatives have been investigated for their potential anticancer effects, often through mechanisms involving cell cycle arrest and apoptosis induction .

- Anti-inflammatory Effects : Compounds containing pyrazole rings are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of pyrazoles, including:

- Antiviral Activity : A study on various pyrazole derivatives demonstrated significant inhibition of viral replication in cell-based assays. The most active compounds showed over 50% inhibition at concentrations around 50 µM .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the pyrazole structure to enhance biological activity while reducing toxicity. For instance, the introduction of different substituents on the phenyl ring has been explored to optimize interactions with biological targets .

- Toxicity Profiles : Understanding the dosage effects is crucial; lower doses may exhibit beneficial effects while higher doses could lead to toxicity. This highlights the importance of establishing therapeutic windows for safe application in clinical settings .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Case Study 1 : A compound structurally similar to this compound was evaluated for its antiviral properties against dengue virus. Results indicated effective inhibition at low micromolar concentrations, suggesting a promising avenue for further development as an antiviral agent .

- Case Study 2 : In cancer research, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. The findings revealed selective cytotoxic effects, warranting further investigation into its mechanisms and potential as an anticancer drug .

Eigenschaften

IUPAC Name |

5-(3-isocyanatophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-11(5-6-13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRFBJVFEQIMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640329 | |

| Record name | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-86-5 | |

| Record name | 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.